4,6-ジクロロ-1H-インドール-2-カルボン酸

説明

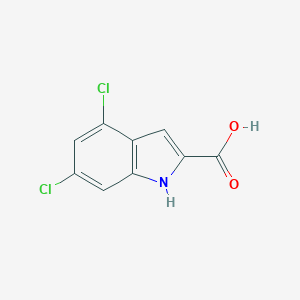

4,6-dichloro-1H-indole-2-carboxylic acid, also known as 4,6-dichloro-1H-indole-2-carboxylic acid, is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.

The exact mass of the compound 4,6-dichloro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-dichloro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dichloro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

インドール誘導体の合成

インドール誘導体は、天然物や医薬品において重要な役割を担っている . 細胞生物学において重要な役割を果たしている . 近年、インドール誘導体は、癌細胞、微生物、およびヒトの体のさまざまな種類の疾患の治療のための生物活性化合物として注目を集めている .

インドール誘導体の生物学的可能性

インドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を有している . これは、研究者間でさまざまなインドール誘導体を合成することに関心が集まっている理由である .

置換インドール誘導体の調製

“4,6-ジクロロ-1H-インドール-2-カルボン酸”は、ヒスタミンH3アンタゴニストとしての置換インドール誘導体の調製のための反応剤として使用できる .

ヒト網状赤血球15-リポキシゲナーゼ-1の阻害剤

この化合物は、強力で選択的なヒト網状赤血球15-リポキシゲナーゼ-1の阻害剤の調製のための反応剤としても使用できる .

ヘッジホッグ経路におけるGli1媒介転写の阻害剤

これは、ヘッジホッグ経路におけるGli1媒介転写の阻害剤の調製のための反応剤として使用できる .

(±)-ジブロモファケリンおよびアナログの全合成

“4,6-ジクロロ-1H-インドール-2-カルボン酸”は、 (±)-ジブロモファケリンとそのアナログの全合成のための反応剤として使用できる .

ピロリジジンアルカロイド (±)-トラケランタミジンの合成

生物活性

4,6-Dichloro-1H-indole-2-carboxylic acid (4,6-DCI) is an indole derivative notable for its diverse biological activities and potential therapeutic applications. This compound has gained attention in pharmacological research due to its interaction with various biological targets, particularly in the context of neurological disorders and metabolic regulation.

- Molecular Formula : C9H5Cl2NO2

- Molecular Weight : 230.05 g/mol

- Appearance : Pale beige solid

- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol

4,6-DCI exhibits several mechanisms of action that contribute to its biological activity:

- NMDA Receptor Antagonism : It acts as a selective antagonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. This antagonistic property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Fructose 1,6-Bisphosphatase Inhibition : As an allosteric inhibitor of fructose 1,6-bisphosphatase, 4,6-DCI plays a role in gluconeogenesis regulation, which may have implications for metabolic disorders like diabetes .

- Antibacterial Activity : Preliminary studies indicate that 4,6-DCI possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Case Studies

- Neuropharmacology :

- Metabolic Studies :

-

Antibacterial Efficacy :

- In vitro assays revealed that 4,6-DCI exhibited effective antibacterial activity against multiple strains of bacteria, highlighting its potential as a new antibiotic.

Comparative Analysis with Related Compounds

The biological activity of 4,6-DCI can be compared with other indole derivatives to understand its unique properties:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Chloroindole-2-carboxylic acid | Chlorine at position 5 | Less potent as a glycine receptor antagonist |

| 4-Bromoindole-2-carboxylic acid | Bromine at position 4 | Different halogen may affect binding affinity |

| Indole-3-acetic acid | Carboxylic acid at position 3 | Primarily involved in plant growth regulation |

The unique positioning of chlorine atoms in 4,6-DCI enhances its biological activity compared to these similar compounds.

特性

IUPAC Name |

4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXISZKSSIWRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144299 | |

| Record name | 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-63-6 | |

| Record name | 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101861636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。